molecular formula C21H29N3O5 B5599178 8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5599178
M. Wt: 403.5 g/mol
InChI Key: XOEUOQJPYMDDKZ-UHFFFAOYSA-N
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Description

8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C21H29N3O5 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.21072103 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

The compound and its derivatives have been studied for their potential antihypertensive effects. Research indicates that certain derivatives exhibit significant activity as antihypertensive agents, particularly those with specific substitutions at the 4 position. These compounds have been tested in spontaneous hypertensive rats, showing potential as alpha-adrenergic blockers with varying selectivity towards alpha 1- and alpha 2-adrenoceptors (Caroon et al., 1981).

Muscarinic Agonist Activity

This class of compounds has also been explored for its potential in treating conditions related to the muscarinic receptors. Specific derivatives have shown binding affinities for M1 and M2 receptors, indicating their use in ameliorating conditions like scopolamine-induced impairment in rats and exhibiting partial agonistic activity for M1 muscarinic receptors (Tsukamoto et al., 1995).

Potential in Treating Brain Edema and Memory Deficits

Several derivatives of this compound have shown inhibitory action on neural Ca-uptake and have protective action against brain edema and memory and learning deficits in animal models. This indicates a potential therapeutic application in conditions related to brain health and cognitive functions (Tóth et al., 1997).

Antimicrobial Activity

Derivatives containing the morpholine moiety have been synthesized and tested for their antimicrobial properties. Some of these compounds have been found to possess good or moderate antimicrobial activity, which opens up possibilities for their use in treating various microbial infections (Sahin et al., 2012).

Arylsulfochlorination and Structural Studies

The compound and its derivatives have been a subject of study in arylsulfochlorination reactions, contributing to the understanding of their structural and chemical properties. These studies are crucial for further modifications and applications of these compounds in various fields (Kayukova et al., 2020).

Novel Alkaloids Discovery

Research has also led to the discovery of novel oxazoline alkaloids related to this compound, which were isolated from plant extracts. These discoveries contribute to the expanding library of naturally occurring compounds with potential pharmacological activities (Xiao et al., 2016).

Properties

IUPAC Name

8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c25-19(23-10-13-27-14-11-23)16-22-8-6-21(7-9-22)17-24(20(26)29-21)12-15-28-18-4-2-1-3-5-18/h1-5H,6-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEUOQJPYMDDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CN(C(=O)O2)CCOC3=CC=CC=C3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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